![molecular formula C24H18N4O4S B5503976 methyl 9-methyl-14-oxo-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5503976.png)
methyl 9-methyl-14-oxo-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of complex organic molecules featuring multiple heterocyclic structures. It is synthesized through advanced organic synthesis techniques and is characterized by a unique molecular architecture that incorporates elements such as oxygen, sulfur, and nitrogen within its cyclic frameworks.
Synthesis Analysis
The synthesis involves multiple steps including condensation, cyclopropanation, and cyclization processes. For example, the reaction of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride leads to various derivatives through different cyclopropanation processes. A significant step is the conversion of these intermediates into tetracyclic compounds, indicative of the complex synthetic pathway (Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002).
Molecular Structure Analysis
The compound's molecular structure has been determined using techniques like single crystal X-ray diffraction (XRD). This analysis provides insights into the conformational properties and the crystal structure, which helps in understanding the molecular geometry and the electronic structure of the compound (Magerramov et al., 2010).
Chemical Reactions and Properties
This compound is involved in various chemical reactions, including cycloadditions and intramolecular migrations, demonstrating its reactivity and functional versatility. For instance, the intramolecular oxygen migration and reactions with different reagents highlight the compound's chemical behavior and potential reactivity patterns (Menzek & Altundas, 2006).
Scientific Research Applications
Synthesis of Constrained ACC Derivatives
A study focused on the synthesis of constrained 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives, revealing a cyclopropanation process that yields a new type of heterocyclic system. This process involves the reaction of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride, leading to the formation of a unique ACC ester, which is further transformed into fused tetracyclic hydantoin derivatives. These derivatives introduce a novel heterocyclic system, highlighting the compound's role in advancing synthetic chemistry methodologies (Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002).
Antibacterial Activity of Tetracyclic Pyridone Carboxylic Acids
Another research avenue explores the antibacterial activity of tetracyclic pyridone carboxylic acids, which are chemically related compounds. These studies investigate the structural modifications at the 10-position of quinoline derivatives and their impact on antibacterial potency and DNA gyrase inhibitory activity. The findings indicate a significant in vitro antibacterial potency, suggesting potential applications in developing new antibacterial agents (Jinbo et al., 1993).
Chemo- and Stereoselective Catalysis
Research into chemo- and stereoselective catalysis processes using dirhodium(II) tetraacetate demonstrates the compound's utility in synthesizing optically active, highly functionalized cyclopentanes. This involves the treatment of specific diazo compounds, leading to C-H insertion products that are further reduced to produce stereoselective cyclopentanemethanol, showcasing the compound's application in precise synthetic transformations (Yakura et al., 1999).
properties
IUPAC Name |
methyl (13Z)-9-methyl-14-oxo-13-(quinoxalin-2-ylmethylidene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4S/c1-24-19(22(30)31-2)20(14-7-3-6-10-17(14)32-24)28-21(29)18(33-23(28)27-24)11-13-12-25-15-8-4-5-9-16(15)26-13/h3-12,19-20H,1-2H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGARWMOLHRDHZ-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=NC6=CC=CC=C6N=C5)SC4=N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C/C5=NC6=CC=CC=C6N=C5)/SC4=N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-5-methyl-1-oxo-2-(quinoxalin-2-ylmethylidene)-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.